Cas no 2228182-12-3 (O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine)

O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine structure
2228182-12-3 structure
Product name:O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine
CAS No:2228182-12-3
MF:C9H10F3NO
Molecular Weight:205.17701292038
CID:5899337
PubChem ID:165628722

O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine
    • EN300-1793638
    • O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine
    • 2228182-12-3
    • インチ: 1S/C9H10F3NO/c1-5(14-13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3
    • InChIKey: NTBSFAISSYYEQF-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=CC=1CC(C)ON)F)F

計算された属性

  • 精确分子量: 205.07144843g/mol
  • 同位素质量: 205.07144843g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 35.2Ų

O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1793638-2.5g
O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine
2228182-12-3
2.5g
$2492.0 2023-09-19
Enamine
EN300-1793638-0.25g
O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine
2228182-12-3
0.25g
$1170.0 2023-09-19
Enamine
EN300-1793638-10g
O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine
2228182-12-3
10g
$5467.0 2023-09-19
Enamine
EN300-1793638-0.5g
O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine
2228182-12-3
0.5g
$1221.0 2023-09-19
Enamine
EN300-1793638-0.1g
O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine
2228182-12-3
0.1g
$1119.0 2023-09-19
Enamine
EN300-1793638-10.0g
O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine
2228182-12-3
10g
$5467.0 2023-06-03
Enamine
EN300-1793638-0.05g
O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine
2228182-12-3
0.05g
$1068.0 2023-09-19
Enamine
EN300-1793638-5g
O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine
2228182-12-3
5g
$3687.0 2023-09-19
Enamine
EN300-1793638-5.0g
O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine
2228182-12-3
5g
$3687.0 2023-06-03
Enamine
EN300-1793638-1.0g
O-[1-(2,4,5-trifluorophenyl)propan-2-yl]hydroxylamine
2228182-12-3
1g
$1272.0 2023-06-03

O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine 関連文献

O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamineに関する追加情報

Introduction to O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine (CAS No: 2228182-12-3)

O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2228182-12-3, is characterized by its unique structural framework, which includes a trifluorophenyl moiety and a hydroxylamine functional group. The presence of fluorine atoms in the aromatic ring imparts distinct electronic and steric properties, making this molecule a promising candidate for various biochemical applications.

The trifluorophenyl group is particularly noteworthy due to its ability to modulate the reactivity and binding affinity of the molecule. Fluorinated aromatic compounds are widely recognized for their enhanced metabolic stability and improved pharmacokinetic profiles, attributes that are highly valued in drug development. In recent years, there has been a surge in research focusing on the synthesis and application of fluorinated derivatives, as they offer a versatile platform for designing novel therapeutic agents.

O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine has been explored in several preliminary studies for its potential role in modulating enzyme activity and interacting with biological targets. The hydroxylamine moiety is known to participate in redox reactions and can serve as a precursor for the synthesis of more complex molecules. The combination of these two functional groups suggests that this compound may exhibit dual functionality, making it an intriguing subject for further investigation.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of this compound with various biological receptors. Molecular docking studies indicate that O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. These findings align with the growing interest in developing small-molecule inhibitors that target such pathways.

The synthesis of O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the aromatic ring typically necessitates specialized synthetic methodologies to ensure high yield and purity. Researchers have employed techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution to achieve the desired structure efficiently.

In the context of drug discovery, the structural features of O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine make it a valuable intermediate for constructing more complex pharmacophores. By leveraging its reactive sites, chemists can design derivatives with enhanced binding affinity or altered metabolic profiles. This flexibility underscores the importance of such compounds in medicinal chemistry libraries.

Current research efforts are focused on evaluating the biological activity of O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine through in vitro and in vivo assays. Preliminary data suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in disease pathogenesis. However, further studies are necessary to elucidate its mechanism of action and assess its potential as a lead compound for drug development.

The role of fluorinated compounds in medicinal chemistry continues to expand as new synthetic strategies are developed. The unique properties of trifluorophenyl derivatives provide a rich foundation for exploring novel therapeutic interventions. As research progresses, compounds like O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine are expected to contribute significantly to advancements in drug discovery and development.

From a chemical perspective, the study of O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine offers insights into the design principles underlying bioactive molecules. The interplay between structural features and biological activity is a central theme in medicinal chemistry, and this compound serves as an excellent example of how molecular design can be tailored to achieve specific pharmacological outcomes.

The future prospects for O-1-(2,4,5-trifluorophenyl)propan-2-ylhydroxylamine are promising given its unique structural attributes and potential biological relevance. Continued investigation into its properties will likely uncover new applications and refine our understanding of its role in pharmaceutical development. As synthetic methodologies evolve and computational tools become more sophisticated, the exploration of such compounds will undoubtedly remain at the forefront of chemical research.

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